Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of 3-(3-Methylbenzoyl)thiophene. Designed for professionals in research and drug development, this document delves into the nuanced structural features and chemical properties that underpin the compound's utility as a versatile building block in medicinal and materials science.
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging pharmacological activities and applications in materials science. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a critical pharmacophore in numerous approved drugs. Its ability to act as a bioisostere for a phenyl ring, coupled with its unique electronic properties, makes it a privileged scaffold in drug design. The introduction of a methylbenzoyl group at the 3-position of the thiophene ring creates 3-(3-Methylbenzoyl)thiophene, a molecule with distinct conformational and electronic characteristics that influence its reactivity and biological interactions.
Molecular Structure and Conformation
Table 1: Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀OS |
| Molecular Weight | 202.27 g/mol |
| CAS Number | 118993-70-7 |
| Appearance | Expected to be a solid at room temperature |
The dihedral angle between the thiophene and the phenyl rings is a critical conformational parameter. In analogous structures, this angle is significant, indicating that the two rings are not coplanar. This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the thiophene ring, as well as the inherent rotational freedom around the single bonds connecting the carbonyl group to both rings. This non-planar conformation has important implications for the molecule's ability to interact with biological targets, as it defines the three-dimensional space it occupies.
dot
graph "Molecular_Structure" {
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edge [color="#5F6368"];
// Nodes for atoms
S1 [label="S", pos="0,1.5!"];
C2 [label="C", pos="-1.2,0.8!"];
C3 [label="C", pos="-1.2,-0.8!"];
C4 [label="C", pos="0,-1.5!"];
C5 [label="C", pos="1.2,-0.8!"];
C6 [label="C", pos="1.2,0.8!"];
C7 [label="C", pos="-2.5,-1.2!"];
O8 [label="O", pos="-3.5,-0.5!"];
C9 [label="C", pos="-2.8,-2.5!"];
C10 [label="C", pos="-2,-3.5!"];
C11 [label="C", pos="-2.5,-4.8!"];
C12 [label="C", pos="-3.8,-5.1!"];
C13 [label="C", pos="-4.6,-4.1!"];
C14 [label="C", pos="-4.1,-2.8!"];
C15 [label="C", pos="-4.3,-6.5!"];
// Edges for bonds
S1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- S1;
C3 -- C7;
C7 -- O8 [style=double];
C7 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- C13;
C13 -- C14;
C14 -- C9;
C12 -- C15;
// Labels for rings and groups
Thiophene [label="Thiophene Ring", pos="0,0!"];
Carbonyl [label="Carbonyl Group", pos="-2.5,-0.2!"];
Methylbenzoyl [label="3-Methylbenzoyl Group", pos="-3.5,-3.5!"];
}
केंदDiagram of 3-(3-Methylbenzoyl)thiophene structure.
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of 3-(3-Methylbenzoyl)thiophene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 3-(3-Methylbenzoyl)thiophene is expected to show distinct signals for the protons on the thiophene and the methylbenzoyl rings. The thiophene protons will appear as multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing carbonyl group. The protons on the methylbenzoyl group will also resonate in the aromatic region, with a characteristic singlet for the methyl group protons appearing further upfield. Based on data from similar compounds, the aromatic protons are expected between δ 7.0 and 8.0 ppm, and the methyl protons around δ 2.4 ppm.[5]
¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon is expected to have a chemical shift in the range of δ 180-200 ppm. The aromatic carbons of both rings will appear between δ 120 and 145 ppm. The methyl carbon will be observed at a much higher field, typically around δ 21 ppm.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key vibrational bands for 3-(3-Methylbenzoyl)thiophene are expected as follows:
-
C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹, characteristic of an aryl ketone.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands around 2850-2960 cm⁻¹ for the methyl group.
-
C=C Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-S Stretch: This can be difficult to assign but is typically found in the fingerprint region.
Synthesis of 3-(3-Methylbenzoyl)thiophene
The synthesis of 3-acylthiophenes presents a regioselectivity challenge, as Friedel-Crafts acylation of unsubstituted thiophene preferentially occurs at the 2- and 5-positions. Therefore, alternative strategies are required to achieve substitution at the 3-position.
Grignard Reaction Approach
A robust and reliable method for the synthesis of 3-(3-Methylbenzoyl)thiophene involves the use of a Grignard reagent. This multi-step synthesis offers good control over regioselectivity.
Experimental Protocol: Synthesis via Grignard Reagent
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node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [color="#34A853"];
Start [label="3-Bromothiophene + Mg"];
Grignard [label="3-Thienylmagnesium Bromide"];
Acylation [label="Acylation with\n3-Methylbenzoyl Chloride"];
Product [label="3-(3-Methylbenzoyl)thiophene"];
Purification [label="Purification"];
FinalProduct [label="Pure Product", fillcolor="#EA4335"];
Start -> Grignard [label="Ether/THF"];
Grignard -> Acylation;
Acylation -> Product;
Product -> Purification;
Purification -> FinalProduct;
}
केंदGrignard synthesis workflow.
Suzuki Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer another versatile route to 3-aroylthiophenes. This method typically involves the coupling of a 3-thienylboronic acid or its ester with an appropriate aryl halide.[6]
Applications in Drug Discovery and Materials Science
Thiophene derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] The 3-(3-Methylbenzoyl)thiophene scaffold can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of 3-benzoylthiophenes have been investigated as inhibitors of various enzymes and receptors.[8][9]
In materials science, the thiophene unit is a fundamental building block for conducting polymers and organic semiconductors. The electronic properties of 3-(3-Methylbenzoyl)thiophene, influenced by the interplay between the electron-rich thiophene ring and the benzoyl group, make it a candidate for incorporation into novel organic electronic materials.
Conclusion
3-(3-Methylbenzoyl)thiophene is a molecule with significant potential in both medicinal chemistry and materials science. Its non-planar structure, a consequence of the substitution pattern, is a key determinant of its chemical and physical properties. While its direct biological activities are not extensively documented, its utility as a synthetic intermediate is clear. The synthetic routes outlined in this guide, particularly the Grignard reaction, provide reliable methods for its preparation, opening avenues for the exploration of its derivatives in various scientific disciplines. Further research into the crystal structure and biological evaluation of this compound and its analogs is warranted to fully unlock its potential.
References
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Schematic diagram of (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone (1). (n.d.). Retrieved from [Link]
- Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. (2017). Der Pharma Chemica, 9(13), 69-76.
- Crystal structure and Hirshfeld Surface Analysis of (4-methylphenyl) [2-(methylsulfanyl)thiophen-3-yl]methanone. (2017). Journal of Applicable Chemistry, 6(4), 632-641.
- Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. (2017). Der Pharma Chemica, 9(13), 69-76.
- (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2349.
-
Thiophen, 3-(4-methylphenyl)- - Optional[FTIR] - Spectrum. (n.d.). Retrieved from [Link]
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2014). Molecules, 19(12), 20541-20553.
- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012). Molecules, 17(6), 7217-7231.
-
Thiophene, 3-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012). Molecules, 17(6), 7217-7231.
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). Molecules, 17(10), 11723-11733.
- A Comparative Analysis of 1H and 13C NMR Spectra: 3-Thiopheneacrylic Acid Methyl Ester and its 2-Isomer. (2025). BenchChem.
- Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. (2014). Journal of Medicinal Chemistry, 57(17), 7266-7276.
- Synthesis and Biological Evaluation of Thiophene and Its Derivatives. (2020). Current Organic Synthesis, 17(6), 442-454.
- (PDF) Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. (2021). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 20(2), 182-195.
-
FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... (n.d.). Retrieved from [Link]
- Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones. (2004). Magnetic Resonance in Chemistry, 42(10), 879-882.
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). Retrieved from [Link]
- Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (2022). Beilstein Journal of Organic Chemistry, 18, 1033-1042.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2012). Organic Process Research & Development, 16(10), 1674-1680.
- Therapeutic importance of synthetic thiophene. (2014). Journal of Advanced Pharmaceutical Technology & Research, 5(3), 113-119.
-
Synthesis and characterization of Thiophene fused arylbenzo[4][10]thieno[2,3- d]thiazole derivatives. (2023). Journal of Xi'an Shiyou University, Natural Science Edition, 29(2), 1-8.
Sources